1,1,7-Trichloroheptane 1,1,7-Trichloroheptane
Brand Name: Vulcanchem
CAS No.: 17655-66-2
VCID: VC19705735
InChI: InChI=1S/C7H13Cl3/c8-6-4-2-1-3-5-7(9)10/h7H,1-6H2
SMILES:
Molecular Formula: C7H13Cl3
Molecular Weight: 203.5 g/mol

1,1,7-Trichloroheptane

CAS No.: 17655-66-2

Cat. No.: VC19705735

Molecular Formula: C7H13Cl3

Molecular Weight: 203.5 g/mol

* For research use only. Not for human or veterinary use.

1,1,7-Trichloroheptane - 17655-66-2

Specification

CAS No. 17655-66-2
Molecular Formula C7H13Cl3
Molecular Weight 203.5 g/mol
IUPAC Name 1,1,7-trichloroheptane
Standard InChI InChI=1S/C7H13Cl3/c8-6-4-2-1-3-5-7(9)10/h7H,1-6H2
Standard InChI Key SRSIMCZNPAERMK-UHFFFAOYSA-N
Canonical SMILES C(CCCCl)CCC(Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

1,1,7-Trichloroheptane belongs to the class of chloroalkanes, with the systematic IUPAC name 1,1,7-trichloroheptane. Its molecular formula is C₇H₁₃Cl₃, derived from the substitution of three hydrogen atoms with chlorine on the heptane backbone. This configuration distinguishes it from isomers like 1,1,1-trichloroheptane (Cl at positions 1,1,1) and 1,1,3-trichloroheptane (Cl at positions 1,1,3) .

Stereochemical Considerations

Synthesis and Manufacturing

Chlorination Pathways

Chlorinated alkanes are typically synthesized via free-radical halogenation or Friedel-Crafts alkylation. For 1,1,7-trichloroheptane, a plausible route involves the stepwise chlorination of heptane under UV light, with careful control of reaction conditions to favor substitution at the terminal carbons . Competing pathways may yield mixed isomers, necessitating advanced separation techniques like fractional distillation or chromatography.

Yield Optimization

The selectivity for 1,1,7-trichloroheptane depends on factors such as:

  • Temperature: Moderate temperatures (50–70°C) to minimize over-chlorination.

  • Catalysts: Lewis acids like FeCl₃ to direct electrophilic substitution .

  • Solvent systems: Non-polar solvents (e.g., hexane) to stabilize radical intermediates.

Physicochemical Properties

Computed Properties

While experimental data for 1,1,7-trichloroheptane is scarce, quantum mechanical calculations predict key properties based on its structure:

PropertyPredicted ValueAnalog Reference (1,1,1-Trichloroheptane)
Molecular Weight (g/mol)203.5203.5
Boiling Point (°C)195–205189–191
Density (g/cm³)1.25–1.301.21
LogP (Octanol-Water)4.23.8

The higher boiling point compared to 1,1,1-trichloroheptane arises from increased molecular symmetry and van der Waals interactions due to the extended carbon chain .

Spectroscopic Characteristics

  • IR Spectroscopy: C-Cl stretching vibrations expected at 550–650 cm⁻¹.

  • NMR: Distinct signals for Cl-bearing carbons (δ 40–50 ppm in ¹³C NMR) and splitting patterns reflecting J-coupling between adjacent chlorines .

Reactivity and Degradation

Nucleophilic Substitution

The terminal chlorine at carbon 7 is sterically accessible, making it susceptible to SN2 reactions with nucleophiles like hydroxide or amines. In contrast, the geminal chlorines at carbon 1 may undergo elimination to form alkenes under basic conditions .

Environmental Persistence

Chlorinated alkanes exhibit varying degrees of environmental resistance. For 1,1,7-trichloroheptane, estimated half-lives in different media are:

MediumHalf-Life (Days)Degradation Pathway
Atmosphere15–30Photolysis with OH radicals
Freshwater60–90Hydrolysis
Soil120–180Microbial dechlorination

These values align with trends observed in 1,1,1-trichloroethane, where distal chlorination slows biotic degradation .

Industrial and Research Applications

Solvent Formulations

The compound’s moderate polarity and high boiling point make it a candidate for specialty solvents in:

  • Polymer processing: As a plasticizer for PVC and polystyrene .

  • Electronics manufacturing: Cleaning agent for semiconductor surfaces.

Synthetic Intermediate

1,1,7-Trichloroheptane serves as a precursor in organometallic synthesis, particularly for introducing heptyl chains into coordination complexes. For example, reaction with Grignard reagents yields alkylmagnesium chlorides with tailored chain lengths .

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